
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol, also known as 3-Nitrophenyl Trifluorobutyl Ether (NPTBE), is an ether compound containing a trifluoromethyl group. It is a versatile chemical used in a variety of applications, including in the synthesis of pharmaceuticals, biopolymers, and other compounds. NPTBE is also used in the synthesis of polymers, surfactants, and other materials. It has been studied for its potential use in drug delivery, as well as its potential use in the treatment of cancer and other diseases.
科学的研究の応用
NPTBE has been studied for its potential applications in the fields of medicine, biotechnology, and materials science. In medicine, NPTBE has been studied for its potential use in drug delivery, as it has been found to be non-toxic and biocompatible. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. In biotechnology, NPTBE has been studied for its potential use as a polymerization initiator, and it has been found to be effective in the synthesis of polymers and surfactants. In materials science, NPTBE has been studied for its potential use as a surfactant and as a lubricant.
作用機序
NPTBE has been found to act as a proton donor, meaning that it can donate protons to other molecules. This allows it to form hydrogen bonds with other molecules, which can lead to the formation of stable complexes. In addition, NPTBE can also act as an electron acceptor, meaning that it can accept electrons from other molecules. This allows it to participate in electron transfer reactions, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
NPTBE has been found to be non-toxic and biocompatible, making it suitable for use in medical applications. In addition, it has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential therapeutic applications.
実験室実験の利点と制限
The main advantage of using NPTBE in laboratory experiments is that it is non-toxic and biocompatible, making it safe to use in experiments. In addition, it is relatively easy to synthesize and purify, making it a convenient reagent. However, it is important to note that NPTBE is very reactive and can react with other molecules, so it is important to take precautions when using it in experiments.
将来の方向性
The potential applications of NPTBE are still being studied, and there are many potential future directions for research. These include further studies on its potential use in drug delivery, its potential use in the treatment of cancer, its potential use as a polymerization initiator, and its potential use as a surfactant and lubricant. In addition, further studies could be conducted to investigate the potential of NPTBE to form hydrogen bonds and participate in electron transfer reactions. Finally, further studies could be conducted to investigate the potential of NPTBE to interact with other molecules and form stable complexes.
合成法
NPTBE is synthesized by the reaction of 1,1,1-trifluoro-2-nitrobenzene with 2-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of around 100°C, and the reaction is complete after several hours. The product is then purified by distillation or chromatography.
特性
IUPAC Name |
1,1,1-trifluoro-2-(3-nitrophenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-2-9(15,10(11,12)13)7-4-3-5-8(6-7)14(16)17/h3-6,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAROGWFJFQXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

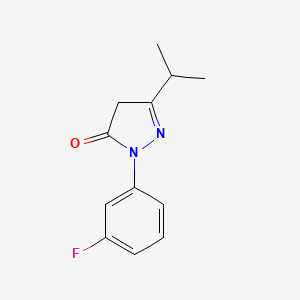

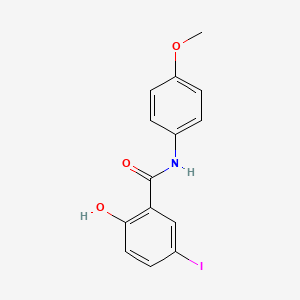
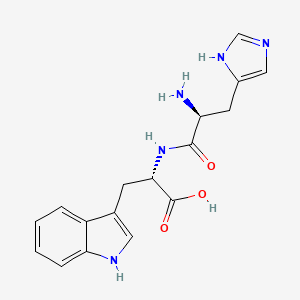
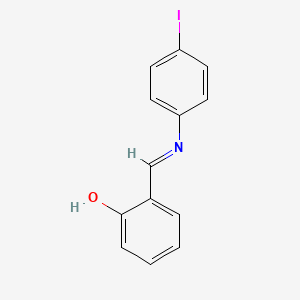
![Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate](/img/structure/B6331659.png)
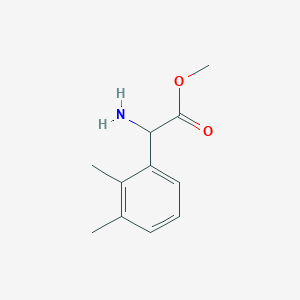
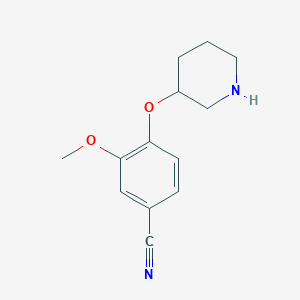

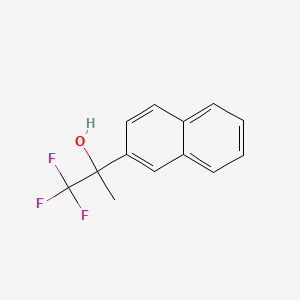

![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)

